N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide
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Overview
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a diethylamino group, and a benzenesulfonamide moiety
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction, where a diethylamine reacts with a suitable leaving group on the pyrimidine ring.
Attachment of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The sulfonamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanaminium, N- [4- [ [4- (diethylamino)phenyl] [4- [ethyl [ (3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt : Shares the diethylamino and sulfonamide groups but has a more complex structure.
N-(4-(diethylamino)phenyl)-N’-phenylurea: This compound shares the diethylamino group and aromatic structure but differs in its urea moiety.
4-(diethylamino)salicylaldehyde: Similar in having the diethylamino group but differs in its aldehyde functionality.
Uniqueness
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its combination of a pyrimidine ring, diethylamino group, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-7-29(8-2)22-15-19(6)25-24(27-22)26-20-9-11-21(12-10-20)28-32(30,31)23-17(4)13-16(3)14-18(23)5/h9-15,28H,7-8H2,1-6H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZZCWHFDOHIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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